{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride
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Overview
Description
{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework imparts distinct physicochemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride typically involves the formation of the spirocyclic ring system followed by functionalization at the desired positions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the spirocyclic core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at specific positions on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of {6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are ongoing to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride: Similar spirocyclic structure with a methyl group at the 6-position.
{7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride: Similar spirocyclic structure with variations in the position of the methanol group.
6-Azaspiro[3.5]nonan-2-ol hydrochloride: Similar spirocyclic structure with a hydroxyl group at the 2-position.
Uniqueness
{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride is unique due to its specific functionalization and the position of the methanol group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H18ClNO |
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Molecular Weight |
191.70 g/mol |
IUPAC Name |
6-azaspiro[3.5]nonan-7-ylmethanol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c11-6-8-2-5-9(7-10-8)3-1-4-9;/h8,10-11H,1-7H2;1H |
InChI Key |
CGGLDZCYDWIDHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC(NC2)CO.Cl |
Origin of Product |
United States |
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